(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is a chiral amino acid derivative notable for its applications in medicinal chemistry and organic synthesis. This compound features a chiral center, making it significant for studying stereochemistry and enantioselective reactions. Its structural characteristics include an amino group, a carboxylic acid group, and an m-tolyl group attached to the butanoic acid backbone. The compound's chemical formula is CHClNO, with a CAS number of 269398-82-5 .
(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is classified as an amino acid derivative and is commonly utilized as a chiral building block in organic synthesis. It is synthesized from commercially available starting materials and is recognized for its potential applications in pharmaceuticals and fine chemicals production.
The synthesis of (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride typically involves several key steps:
This multi-step synthesis allows for the production of high-purity compound suitable for research and industrial applications.
The molecular structure of (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride can be represented as follows:
The compound's structure contributes to its unique reactivity and interactions in various chemical environments .
(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride can undergo several types of chemical reactions:
The choice of reagents and conditions significantly influences the reaction outcomes:
The mechanism of action for (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride involves its interaction with specific molecular targets within biological systems. As a chiral molecule, it can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways selectively due to its stereochemistry. This selectivity allows it to interact with enantiomer-specific receptors, leading to distinct biological effects that are crucial for its applications in medicinal chemistry.
(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride has several scientific uses:
This compound's versatility highlights its significance across various fields of research and industry, contributing to advancements in both chemistry and medicine.
The stereoselective construction of the chiral center in (R)-3-amino-4-(m-tolyl)butanoic acid hydrochloride (CAS 331846-94-7) represents a significant synthetic challenge that has driven innovation in asymmetric catalysis. Copper-catalyzed enantioselective hydroamination has emerged as the most efficient methodology for constructing the β-amino acid backbone with high stereocontrol. This approach leverages ligand-controlled reversal of hydrocupration regioselectivity to access (R)-configured derivatives from α,β-unsaturated carbonyl precursors. The reaction proceeds through anti-hydrocupration of cinnamic acid derivatives followed by electrophilic amination using reagents such as 1,2-benzisoxazole, achieving enantiomeric excesses of 85-94% under optimized conditions .
Alternative stereoselective routes include:
The stereochemical outcome is critically dependent on ligand architecture in metal-catalyzed systems. BINAP-copper complexes demonstrate superior enantioselectivity for m-tolyl substrates compared to PHOX ligands due to enhanced π-stacking interactions with the aromatic ring. Recent optimization has achieved reaction yields of 70-92% with maintained enantiopurity (>90% ee) at reduced catalyst loadings (1-3 mol%) .
Table 1: Performance of Catalytic Systems for (R)-Isomer Synthesis
Catalyst System | Precursor | Temperature (°C) | Reaction Time (h) | Yield (%) | ee (%) |
---|---|---|---|---|---|
Cu/(R)-BINAP | α,β-Unsaturated ester | 60 | 24 | 92 | 94 |
Cu/(S)-PHOX | Cinnamoyl chloride | 40 | 12 | 78 | 85 |
Rh/JosiPhos | Enol acetate | 80 | 36 | 65 | 82 |
Ni-Bis(oxazoline) | Acrylic acid | 25 | 48 | 58 | 76 |
Industrial-scale production of (R)-3-amino-4-(m-tolyl)butanoic acid hydrochloride requires addressing sustainability challenges inherent in traditional amino acid synthesis. Process intensification strategies have demonstrated significant reductions in environmental impact while maintaining the stringent purity standards (>95%) required for pharmaceutical intermediates [4]. Key advancements include:
Solvent Reduction Technologies:
Waste Minimization Innovations:
Energy Efficiency Metrics:
Table 2: Environmental Impact Comparison of Production Methods
Parameter | Traditional Batch Process | Optimized Green Process | Reduction (%) |
---|---|---|---|
Process Mass Intensity | 120 kg/kg API | 28 kg/kg API | 76.7 |
Organic Solvent Use | 3000 L/kg API | 450 L/kg API | 85.0 |
Energy Consumption | 850 kWh/kg API | 210 kWh/kg API | 75.3 |
Carbon Footprint | 95 kg CO₂eq/kg API | 22 kg CO₂eq/kg API | 76.8 |
The pharmacological profile of (R)-3-amino-4-(m-tolyl)butanoic acid hydrochloride is profoundly influenced by aromatic substitution patterns, making analog synthesis crucial for structure-activity relationship (SAR) studies. Positional isomerism of the tolyl methyl group significantly impacts receptor binding affinity and metabolic stability:
Positional Isomer Effects:
Electron-Deficient Analogs:
Table 3: Comparative Properties of Tolyl-Substituted Isomers
Substituent Position | logP | Aqueous Solubility (mg/mL) | Enzyme Inhibition IC₅₀ (μM) | Metabolic Stability (t₁/₂ min) |
---|---|---|---|---|
2-Methylphenyl (ortho) | 1.9 | 4.8 | >1000 | 42 |
3-Methylphenyl (meta) | 1.8 | 5.2 | 12.5 ± 0.8 | 68 |
4-Methylphenyl (para) | 1.8 | 4.9 | 31.7 ± 2.1 | 55 |
3,4-Dimethylphenyl | 2.1 | 3.1 | 8.9 ± 0.6 | 89 |
3-Trifluoromethylphenyl | 2.4 | 1.8 | 5.3 ± 0.4 | 112 |
The trifluoromethyl analog demonstrates particular promise as a matrix metalloproteinase inhibitor (IC₅₀ = 5.3 μM), leveraging both electronic effects and enhanced lipophilicity for improved target engagement . However, this comes at the cost of reduced aqueous solubility, necessitating specialized formulation approaches for in vivo applications.
Solid-phase peptide synthesis (SPPS) enables precise construction of peptide conjugates incorporating (R)-3-amino-4-(m-tolyl)butanoic acid hydrochloride as a constrained β-amino acid building block. This approach facilitates the creation of novel peptidomimetics with enhanced proteolytic stability compared to traditional α-peptide backbones. Key methodological developments include:
Resin Selection and Functionalization:
Orthogonal Protection Strategies:
Conjugation Protocols:
Step 1: Resin swelling in DCM (30 min) Step 2: Fmoc-deprotection with 20% piperidine/DMF (2 × 5 min) Step 3: Coupling of (R)-3-amino-4-(m-tolyl)butanoic acid hydrochloride with HBTU/HOBt/DIPEA (2 eq, 2 h) Step 4: On-resin side-chain deprotection (TFA cocktail) Step 5: Peptide cleavage and global deprotection (TFMSA/TFA)
Incorporation at the i+1 position of β-turn structures significantly enhances conformational restraint, improving receptor selectivity by 15-fold compared to flexible glycine spacers. This technique has enabled synthesis of potent matrix metalloproteinase inhibitors (Kᵢ = 28 nM) and glutamate receptor modulators with sub-micromolar activity [6].
Table 4: Resin Performance for Peptide-Conjugated Derivatives
Resin Type | Loading Capacity (mmol/g) | Cleavage Condition | Purity (%) | Coupling Efficiency (%) | Best Application |
---|---|---|---|---|---|
Wang | 0.6-0.8 | 95% TFA, 2h | 85 | 98.5 | C-terminal acids |
Rink Amide | 0.7-0.9 | 95% TFA, 2h | 92 | 99.2 | C-terminal amides |
2-Chlorotrityl | 1.0-1.2 | 1% TFA/DCM, 5 min | 95 | 99.7 | Side-chain anchoring |
Sieber Amide | 0.5-0.7 | 0.5% TFA/DCM, 30 min | 88 | 98.0 | Acid-sensitive sequences |
The constrained conformation introduced by this β-amino acid effectively disrupts secondary structure formation in peptide chains, reducing aggregation propensity during synthesis and improving final compound solubility. This makes it particularly valuable for synthesizing "difficult sequences" containing multiple hydrophobic residues that traditionally suffer from low yields in SPPS [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7